Cas no 3448-12-2 ((1,1-Dioxidotetrahydro-3-thienyl)hydrazine)
(1,1-Dioxidotetrahydro-3-thienyl)hydrazine Chemical and Physical Properties
Names and Identifiers
-
- 3-Hydrazinyltetrahydrothiophene 1,1-dioxide
- (1,1-DIOXIDOTETRAHYDROTHIEN-3-YL)HYDRAZINE
- Hydrazine,(tetrahydro-1,1-dioxido-3-thienyl)-
- (1,1-dioxidotetrahydro-3-thienyl)hydrazine
- (1,1-dioxidotetrahydro-3-thienyl)hydrazine(SALTDATA: HCl)
- (1,1-dioxidotetrahydrothiophen-3-yl)hydrazine
- (1,1-dioxo-tetrahydro-thiophen-3-yl)-hydrazine
- (sulfolane-3-yl) hydrazine
- (tetrahydro-3-thienyl)hydrazine S,S-dioxide
- 2-(1,1-dioxotetrahydrothiophen-3-yl)hydrazine
- 3-Hydrazino-tetrahydro-thiophen-1.1-dioxid
- 3-hydrazinothiolane-1,1-dione
- 3-Sulfolanylhydrazin
- BS-13076
- 3-hydrazinyl-1lambda6-thiolane-1,1-dione
- CS-0451442
- 3448-12-2
- AKOS016039487
- DTXSID20956010
- AF-399/25108060
- EN300-33885
- NS00048908
- 3-Hydrazinyltetrahydrothiophene1,1-dioxide
- SCHEMBL713379
- MFCD00270815
- 3-hydrazinothiolane dioxide
- (1,1-dioxothiolan-3-yl)hydrazine
- DBBOTJJFLMUEIN-UHFFFAOYSA-N
- F1294-0038
- 1-(1,1-dioxidotetrahydrothien-3-yl)hydrazine
- 3-[4-(METHYLSULFANYL)PHENYL]ACRYLICACID
- EINECS 222-368-3
- AKOS000269570
- 3-Hydrazinyl-1lambda~6~-thiolane-1,1-dione
- W-109897
- (1,1-dioxo-tetrahydrothiophen-3-yl)hydrazine
- (1,1-Dioxidotetrahydro-3-thienyl)hydrazine
-
- MDL: MFCD00270815
- Inchi: 1S/C4H10N2O2S/c5-6-4-1-2-9(7,8)3-4/h4,6H,1-3,5H2
- InChI Key: DBBOTJJFLMUEIN-UHFFFAOYSA-N
- SMILES: S1(CCC(C1)NN)(=O)=O
Computed Properties
- Exact Mass: 150.04600
- Monoisotopic Mass: 150.046298
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80.6
- XLogP3: -1.4
Experimental Properties
- Color/Form: No data available
- Density: 1.4±0.1 g/cm3
- Melting Point: Not available
- Boiling Point: 427.6±34.0 °C at 760 mmHg
- Flash Point: 212.4±25.7 °C
- PSA: 80.57000
- LogP: 0.80880
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
(1,1-Dioxidotetrahydro-3-thienyl)hydrazine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(1,1-Dioxidotetrahydro-3-thienyl)hydrazine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(1,1-Dioxidotetrahydro-3-thienyl)hydrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 061284-1g |
1,1-Dioxidotetrahydro-3-thienyl)hydrazine hydrochloride |
3448-12-2 | 95+% | 1g |
£123.00 | 2022-03-01 | |
| Fluorochem | 061284-5g |
1,1-Dioxidotetrahydro-3-thienyl)hydrazine hydrochloride |
3448-12-2 | 95+% | 5g |
£372.00 | 2022-03-01 | |
| TRC | H844120-10mg |
3-Hydrazinyl-1lambda6-thiolane-1,1-dione |
3448-12-2 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H844120-50mg |
3-Hydrazinyl-1lambda6-thiolane-1,1-dione |
3448-12-2 | 50mg |
$ 65.00 | 2022-06-04 | ||
| TRC | H844120-100mg |
3-Hydrazinyl-1lambda6-thiolane-1,1-dione |
3448-12-2 | 100mg |
$ 80.00 | 2022-06-04 | ||
| Chemenu | CM133268-1g |
3-hydrazinyltetrahydrothiophene 1,1-dioxide |
3448-12-2 | 95% | 1g |
$344 | 2021-08-05 | |
| Chemenu | CM133268-1g |
3-hydrazinyltetrahydrothiophene 1,1-dioxide |
3448-12-2 | 95% | 1g |
$*** | 2023-05-30 | |
| A2B Chem LLC | AF56559-50mg |
3-Hydrazinyltetrahydrothiophene 1,1-dioxide |
3448-12-2 | 95% | 50mg |
$111.00 | 2024-04-20 | |
| A2B Chem LLC | AF56559-100mg |
3-Hydrazinyltetrahydrothiophene 1,1-dioxide |
3448-12-2 | 95% | 100mg |
$149.00 | 2024-04-20 | |
| A2B Chem LLC | AF56559-250mg |
3-Hydrazinyltetrahydrothiophene 1,1-dioxide |
3448-12-2 | 95% | 250mg |
$199.00 | 2024-04-20 |
(1,1-Dioxidotetrahydro-3-thienyl)hydrazine Suppliers
(1,1-Dioxidotetrahydro-3-thienyl)hydrazine Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on (1,1-Dioxidotetrahydro-3-thienyl)hydrazine
Introduction to (1,1-Dioxidotetrahydro-3-thienyl)hydrazine (CAS No. 3448-12-2)
(1,1-Dioxidotetrahydro-3-thienyl)hydrazine, identified by its CAS number 3448-12-2, is a significant compound in the realm of chemical and pharmaceutical research. This heterocyclic hydrazine derivative has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The compound features a tetrahydropyran ring fused with a thiophene moiety, which is further functionalized with a hydrazine group and an oxo bridge. Such structural motifs are of particular interest for their ability to interact with biological targets in novel ways, making them valuable candidates for drug discovery and development.
The< strong>1,1-Dioxidotetrahydro-3-thienyl)hydrazine molecule exhibits a rich chemical reactivity that stems from the presence of both electron-rich and electron-deficient regions. The hydrazine moiety, for instance, is known for its ability to participate in various chemical transformations, including condensation reactions, oxidation processes, and coordination interactions with metal ions. These properties make the compound a versatile intermediate in synthetic chemistry, enabling the construction of more complex molecules with tailored biological activities.
In recent years, there has been growing interest in exploring the pharmacological potential of hydrazine derivatives. The< strong>1,1-Dioxidotetrahydro-3-thienyl)hydrazine structure combines elements that are often associated with bioactivity, such as the thiophene ring, which is prevalent in many bioactive natural products and pharmaceuticals. The oxo bridge introduces additional rigidity to the molecule, which can influence its binding affinity and selectivity towards biological targets. This combination of features has prompted researchers to investigate its potential as an anti-inflammatory agent, an antioxidant, or even an anticancer drug.
One of the most compelling aspects of (1,1-Dioxidotetrahydro-3-thienyl)hydrazine is its ability to serve as a scaffold for structure-activity relationship (SAR) studies. By modifying various functional groups within the molecule, researchers can systematically assess how changes in structure affect biological activity. For example, substituents on the thiophene ring or the hydrazine group can be altered to fine-tune interactions with specific enzymes or receptors. Such modifications are crucial for optimizing drug candidates and improving their efficacy while minimizing side effects.
The< strong>CAS No. 3448-12-2 designation ensures that researchers have access to a standardized reference for this compound, facilitating its use in both academic and industrial settings. The compound's synthesis involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advances in synthetic methodologies have made it possible to produce (1,1-Dioxidotetrahydro-3-thienyl)hydrazine more efficiently than ever before, which is essential for large-scale applications in drug development.
In the context of medicinal chemistry, (1,1-Dioxidotetrahydro-3-thienyl)hydrazine has been explored for its potential interactions with various biological targets. For instance, studies have suggested that it may inhibit certain enzymes involved in inflammatory pathways by binding to their active sites. Additionally, its ability to generate reactive oxygen species under specific conditions has led researchers to investigate its role as an antioxidant or pro-oxidant depending on the cellular environment.
The compound's structural features also make it an attractive candidate for developing novel therapeutic agents against infectious diseases. The thiophene ring is known to exhibit antimicrobial properties when incorporated into certain drug molecules. Furthermore, the hydrazine group can participate in disulfide bond formation with thiol-containing biomolecules such as cysteine residues on proteins or peptides. This interaction can lead to the development of drugs that disrupt pathogenic processes by targeting essential cellular functions.
Recent research has also highlighted the importance of (1,1-Dioxidotetrahydro-3-thienyl)hydrazine in materials science applications beyond pharmaceuticals. Its unique electronic properties make it suitable for use in organic semiconductors or as a precursor for developing new materials with enhanced optical or electronic characteristics. These applications underscore the versatility of this compound and its potential impact across multiple scientific disciplines.
The synthesis and application of (1,1-Dioxidotetrahydro-3-thienyl)hydrazine are further supported by advancements in computational chemistry and molecular modeling techniques. These tools allow researchers to predict how different modifications will affect the compound's behavior both chemically and biologically before conducting expensive experimental trials. Such predictive capabilities are invaluable for accelerating drug discovery pipelines and reducing time-to-market for new therapeutics.
In conclusion,< strong>(1,1-Dioxidotetrahydro-3-thienyl)hydrazine (CAS No. 3448-12-2) represents a promising compound with diverse applications in chemical synthesis and pharmaceutical research. Its unique structural features offer opportunities for developing innovative drugs targeting various diseases while also serving as a valuable material in advanced technological applications. As research continues to uncover new possibilities for this molecule,< strong>CAS No. 3448-12-2 will undoubtedly remain a key reference point for scientists exploring its potential benefits across multiple fields.
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